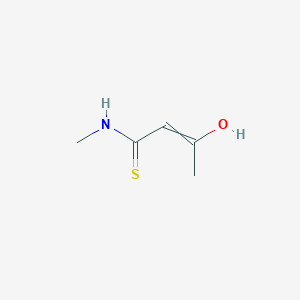
3-hydroxy-N-methylbut-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-methylbut-2-enethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methylbut-2-enethioamide can be achieved through the hydroxymethylation of 3-aryl-2-cyanoprop-2-enethioamides using an aqueous alcoholic solution of formaldehyde . This reaction typically involves the condensation of 2-cyanoethanethioamide with aldehydes to form 3-aryl-2-cyanoprop-2-enethioamides, which are then hydroxymethylated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-methylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-N-methylbut-2-enethioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-methylbut-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. This property is utilized in the creation of sorbents for heavy metal ion removal . Additionally, its biological activity may involve interactions with enzymes or receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-aryl-2-cyanoprop-2-enethioamides: These compounds are structurally similar and serve as precursors in the synthesis of 3-hydroxy-N-methylbut-2-enethioamide.
4-hydroxy-3-methylbut-2-enyl phosphate: Another compound with a similar structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific thioamide group, which imparts distinct chemical properties and reactivity. Its ability to form complexes with metal ions and its potential biological activity make it a valuable compound for various applications.
Properties
Molecular Formula |
C5H9NOS |
|---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
3-hydroxy-N-methylbut-2-enethioamide |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8) |
InChI Key |
UIAQFEHQVKMPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=S)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















